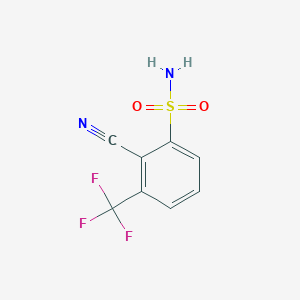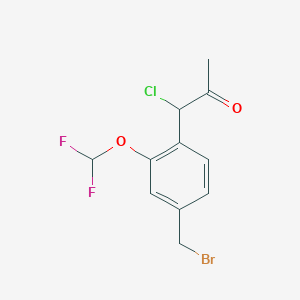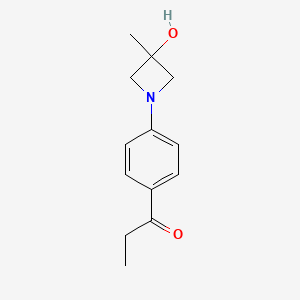
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol This compound is characterized by the presence of an azetidine ring, a phenyl group, and a propanone moiety
Preparation Methods
The synthesis of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves several steps, typically starting with the preparation of the azetidine ring. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Introduction of the Propanone Moiety: This step involves the addition of a propanone group to the phenyl-azetidine intermediate.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(3-Hydroxyazetidin-1-YL)phenyl)propan-1-one: Lacks the methyl group on the azetidine ring.
1-(4-(3-Methylazetidin-1-YL)phenyl)propan-1-one: Lacks the hydroxy group on the azetidine ring.
1-(4-(3-Hydroxy-3-methylazetidin-1-YL)phenyl)butan-1-one: Has a butanone moiety instead of a propanone moiety.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-3-methylazetidin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C13H17NO2/c1-3-12(15)10-4-6-11(7-5-10)14-8-13(2,16)9-14/h4-7,16H,3,8-9H2,1-2H3 |
InChI Key |
IAQQKNPYRUUFHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CC(C2)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
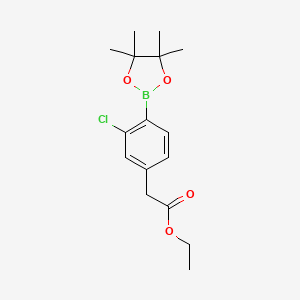
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
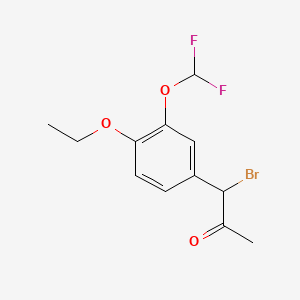
![3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B14062483.png)
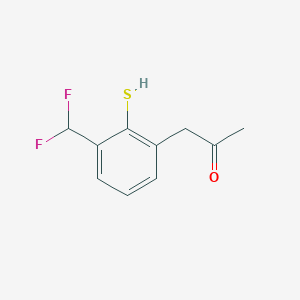
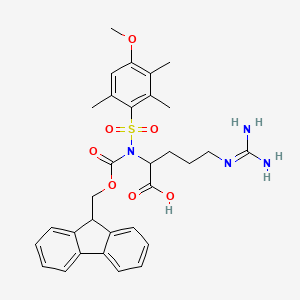

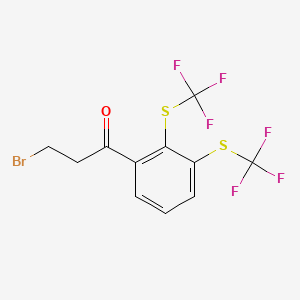
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

